![molecular formula C21H25N5O2 B5629247 3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5629247.png)
3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is associated with research in the development of hybrid molecules combining chemical fragments of known antiepileptic drugs. The research focuses on creating new potential therapeutic agents by merging different pharmacophoric elements from established medications (Kamiński et al., 2015).
Synthesis Analysis
The synthesis involves the coupling reaction of specific propanoic acids with substituted benzylamines, facilitated by the coupling reagent N,N-carbonyldiimidazole (CDI). This process has been utilized to generate a library of compounds for pharmacological evaluation, particularly as anticonvulsants (Kamiński et al., 2015).
Molecular Structure Analysis
The structural elucidation of synthesized compounds, including our compound of interest, is generally confirmed through spectral data (1H NMR, 13C NMR, LC-MS). These analytical techniques ensure the correct chemical structure of the newly prepared compounds (Kamiński et al., 2015).
Chemical Reactions and Properties
The compound is part of a series derived from reactions encompassing tosyl, piperidine, and 1,3,4-oxadiazole functionalities. These reactions typically involve multiple steps, including N-substitution reactions, to create a diverse array of compounds with potential biological activities (Sattar et al., 2020).
作用機序
特性
IUPAC Name |
3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c27-20(23-14-17-3-2-10-22-13-17)7-6-16-8-11-26(12-9-16)15-18-4-1-5-19-21(18)25-28-24-19/h1-5,10,13,16H,6-9,11-12,14-15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWUTSKSTSYJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)CC3=CC=CC4=NON=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2,1,3-Benzoxadiazol-4-ylmethyl)piperidin-4-YL]-N-(pyridin-3-ylmethyl)propanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。